2-(Isopropyl)-N-(2-methylpropyl)-5-methylcyclohexanecarboxamide is an organic compound with the molecular formula C₁₅H₂₉NO and a molecular weight of approximately 239.4 g/mol. It is characterized by a cyclohexane ring substituted with various alkyl groups, including isopropyl and 2-methylpropyl, as well as a carboxamide functional group. The compound has a density of 0.891 g/cm³, a boiling point of 365.1ºC, and a flash point of 223.5ºC .
The chemical reactivity of 2-(Isopropyl)-N-(2-methylpropyl)-5-methylcyclohexanecarboxamide primarily involves nucleophilic substitution and amide bond formation. The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of the corresponding carboxylic acid and amine. Additionally, it may participate in reactions typical of amides, such as acylation and amidation processes.
The synthesis of 2-(Isopropyl)-N-(2-methylpropyl)-5-methylcyclohexanecarboxamide can be achieved through several methods:
This compound may find applications in various fields:
Several compounds share structural similarities with 2-(Isopropyl)-N-(2-methylpropyl)-5-methylcyclohexanecarboxamide:
Compound Name | CAS Number | Key Features |
---|---|---|
N,N-Diethyl-2-isopropyl-5-methylcyclohexanecarboxamide | 57233-12-2 | Contains diethyl substitution |
N-Ethyl-2-isopropyl-5-methylcyclohexanecarboxamide | 39711-79-0 | Ethyl group instead of methyl propyl |
2-(Isopropyl)-N-(1-methylpropyl)-5-methylcyclohexanecarboxamide | 3018435 | Variation in substituent position |
2-(Isopropyl)-N-(2-methylpropyl)-5-methylcyclohexanecarboxamide (CAS 73410-12-5) is a tertiary amide with the molecular formula C₁₅H₂₉NO and a molecular weight of 239.397 g/mol. Its structure comprises a cyclohexane ring substituted with three alkyl groups: an isopropyl group at position 2, a methyl group at position 5, and a 2-methylpropyl (isobutyl) group attached to the nitrogen atom of the carboxamide moiety. The stereochemistry of the compound remains unspecified in available literature, though computational models suggest a chair conformation for the cyclohexane ring due to steric stabilization.
Property | Value | Source |
---|---|---|
Density | 0.891 g/cm³ | |
Boiling Point | 365.1°C at 760 mmHg | |
Flash Point | 223.5°C | |
LogP (Partition Coefficient) | 4.307 | |
Refractive Index | 1.455 |
Fourier-transform infrared (FTIR) spectroscopy of the compound reveals characteristic absorption bands at 1,650 cm⁻¹ (C=O stretch of the amide group) and 3,300 cm⁻¹ (N–H stretch). Nuclear magnetic resonance (NMR) data for the compound have not been fully reported, but analogous cyclohexanecarboxamides exhibit distinct ¹H-NMR signals for the cyclohexane protons (δ 1.2–2.1 ppm) and the isopropyl/iso-butyl groups (δ 0.8–1.5 ppm).